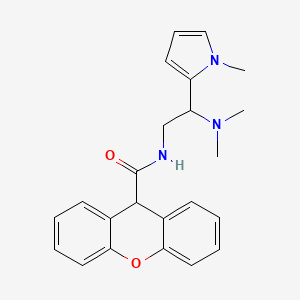![molecular formula C22H25N3O3S2 B2682634 N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 892855-78-6](/img/structure/B2682634.png)
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide” is a chemical compound. It is related to a series of compounds that have been synthesized and evaluated for their anti-inflammatory properties .
Synthesis Analysis
The compound is part of a series of derivatives synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Physical And Chemical Properties Analysis
The compound has been characterized using various techniques including IR, 1H, 13C NMR, and mass spectral data. For example, one of the related compounds, N-(6-Methoxybenzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl) ethylamino] benzamide, has a melting point of 185–187 °C .Wirkmechanismus
The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide 1 is not fully understood. However, it has been reported that this compound 1 can inhibit the activity of various enzymes such as carbonic anhydrase IX and XI, which are overexpressed in cancer cells. In addition, this compound 1 can also inhibit the activity of caspase-3, which is involved in the apoptosis of cancer cells. In neurological disorders, this compound 1 can activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. In inflammation, this compound 1 can inhibit the activity of NF-κB, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound 1 has been shown to have various biochemical and physiological effects. In cancer cells, this compound 1 can induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In neurological disorders, this compound 1 can reduce the production of reactive oxygen species, prevent the loss of dopaminergic neurons, and improve cognitive function. In inflammation, this compound 1 can reduce the production of pro-inflammatory cytokines, inhibit the migration of immune cells, and improve tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide 1 in lab experiments include its high potency, selectivity, and low toxicity. This compound 1 has been shown to have a high affinity for its target enzymes and can inhibit their activity at low concentrations. In addition, this compound 1 has been shown to have low toxicity in various cell lines and animal models. The limitations of using this compound 1 in lab experiments include its limited solubility and stability. This compound 1 has limited solubility in water and requires the use of organic solvents for its preparation. In addition, this compound 1 has been reported to be unstable in acidic conditions and requires storage at low temperatures.
Zukünftige Richtungen
There are several future directions for the research and development of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide 1. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to investigate the mechanism of action of this compound 1 in more detail, including its interaction with its target enzymes and signaling pathways. In addition, future research can focus on the development of new derivatives of this compound 1 with improved solubility and stability. Finally, the efficacy of this compound 1 can be investigated in various animal models of cancer, neurological disorders, and inflammation to determine its potential for clinical use.
Conclusion
In conclusion, this compound 1 is a small molecule drug that has shown potential in various scientific research applications. The synthesis of this compound 1 involves a series of reactions starting from 2-aminothiophenol and 2-bromo-5-isopropylbenzoic acid. The mechanism of action of this compound 1 involves the inhibition of various enzymes and signaling pathways. This compound 1 has been shown to have various biochemical and physiological effects, including the induction of apoptosis, neuroprotection, and anti-inflammatory effects. The advantages of using this compound 1 in lab experiments include its high potency, selectivity, and low toxicity. The limitations of using this compound 1 in lab experiments include its limited solubility and stability. There are several future directions for the research and development of this compound 1, including the optimization of the synthesis method, investigation of the mechanism of action, development of new derivatives, and efficacy testing in animal models.
Synthesemethoden
The synthesis of N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide 1 involves a series of reactions starting from 2-aminothiophenol and 2-bromo-5-isopropylbenzoic acid. The reaction involves the use of various reagents and solvents such as triethylamine, N,N-dimethylformamide, and chloroform. The final product is obtained after purification using column chromatography. The synthesis of this compound 1 has been reported in several research articles, and the yield of the final product varies from 50% to 80%.
Wissenschaftliche Forschungsanwendungen
N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide 1 has shown potential in various scientific research applications, including cancer research, neurological disorders, and inflammation. In cancer research, this compound 1 has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In neurological disorders, this compound 1 has been shown to have neuroprotective effects and can reduce the damage caused by oxidative stress. In inflammation, this compound 1 has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15(2)17-8-11-19-20(14-17)29-22(23-19)24-21(26)16-6-9-18(10-7-16)30(27,28)25-12-4-3-5-13-25/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJKCEYZJCOMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone](/img/structure/B2682552.png)
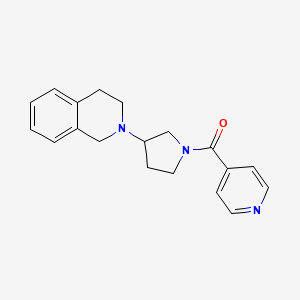
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2682557.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2682558.png)
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-fluoro-1-methylbenzimidazole](/img/structure/B2682559.png)
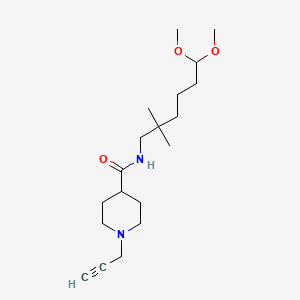
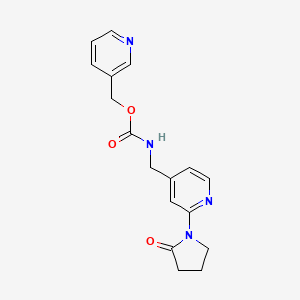
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2682564.png)
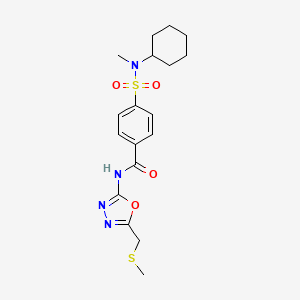
![N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzohydrazide](/img/structure/B2682566.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid](/img/structure/B2682567.png)
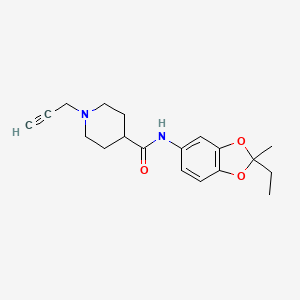
![6-Bromofuro[2,3-b]pyridine](/img/structure/B2682569.png)
